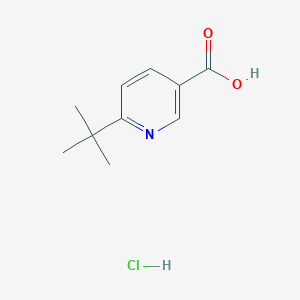

6-(Tert-butyl)nicotinic acid hydrochloride

Description

Properties

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-5-4-7(6-11-8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVARPUFSHXZRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Step 1: Bromination of nicotinic acid tert-butyl ester using N-bromosuccinimide (NBS) in an inert solvent such as DMF or DMSO, under reflux conditions, yields 6-bromonicotinic acid tert-butyl ester.

- Step 2: Fluorination of the brominated intermediate with tetramethylammonium fluoride (TMAF) in toluene, under reflux, facilitates nucleophilic substitution of bromine with fluorine, producing 6-fluoronicotinic acid tert-butyl ester.

- Step 3: Hydrolysis of the ester with hydrochloric acid (HCl) at controlled temperatures (around 20-30°C) converts the ester into 6-(tert-butyl)nicotinic acid hydrochloride.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS, DMF | Reflux | ~70% | Selective at 6-position |

| Fluorination | TMAF, toluene | Reflux | ~70-80% | Nucleophilic substitution |

| Hydrolysis | HCl, aqueous | Room temp | ~90% | Acid hydrolysis to acid hydrochloride |

Direct Hydrolysis of 6-(tert-butyl)nicotinic Acid Esters

This approach involves starting with esterified precursors, such as 6-(tert-butyl)nicotinic acid tert-butyl ester, and hydrolyzing directly with acid or base.

Procedure:

- Dissolve the ester in a suitable solvent such as ethanol or methanol.

- Add hydrochloric acid (HCl) or another strong acid.

- Reflux the mixture for several hours (typically 4-6 hours).

- Cool and filter the precipitated acid hydrochloride.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis | HCl, ethanol | Reflux 4-6 hours | >90% | Produces pure this compound |

One-Pot Synthesis from 2,5-Dibromopyridine Derivatives

This method, based on patent CN102617547A, involves a one-pot process starting from 2,5-dibromopyridine derivatives, which are selectively fluorinated and hydrolyzed.

Procedure:

- React 2,5-dibromopyridine with chloroformate or Boc2O in the presence of a catalyst (e.g., magnesium chloride).

- Conduct fluorination with tetramethylammonium fluoride.

- Hydrolyze the intermediate with hydrochloric acid to obtain the acid hydrochloride.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fluorination | TMAF, toluene | Reflux | ~70% | Environmentally friendly, scalable |

| Hydrolysis | HCl | Room temp | >80% | Direct conversion to acid hydrochloride |

Research-Driven Synthesis via Protecting Group Strategies

In some research settings, protecting groups such as tert-butyl or Boc are used to facilitate selective functionalization, followed by deprotection with acid to yield the free acid hydrochloride.

Procedure:

- Protect amino or hydroxyl groups using tert-butyl or Boc groups.

- Functionalize the pyridine ring via halogenation or nucleophilic substitution.

- Remove protecting groups with concentrated HCl or other acids at controlled temperatures.

Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Protection | Boc2O, tert-butyl alcohol | Room temp | 90% | Protects amines during halogenation |

| Deprotection | HCl | Room temp | >95% | Yields pure acid hydrochloride |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Halogenation & Fluorination | Nicotinic acid derivatives | NBS, TMAF, HCl | Reflux, room temp | 70-80% | High selectivity, scalable |

| Ester Hydrolysis | Ester derivatives | HCl | Reflux | >90% | Simple, industrial suitability |

| One-Pot Process | 2,5-Dibromopyridine | Chloroformate, TMAF, HCl | Mild, reflux | 70-80% | Environmentally friendly |

| Protecting Group Strategy | Protected intermediates | Boc2O, HCl | Room temp | >95% | High purity, controlled synthesis |

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)nicotinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base or acid catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(Tert-butyl)nicotinic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)nicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Derivatives

Structural and Functional Analogues

Nicotinic Acid (Unsubstituted)

- Structure : Lacks substituents on the pyridine ring.

- Pharmacology : Reduces serum phosphorus in dialysis patients (SMD = 0.68–1.05 after 4–8 weeks) and modulates lipid profiles (63% increase in HDL, 26% decrease in triglycerides) .

- Safety : Higher incidence of diarrhea (8%) and total adverse events (41%) compared to phosphate binders like sevelamer hydrochloride .

6-Hydroxynicotinic Acid

- Structure : Hydroxyl group at the 6-position.

6-(Trifluoromethyl)nicotinic Acid Derivatives

- Structure : Trifluoromethyl group at the 6-position (e.g., ester 21 in HIV-1 RT inhibition studies).

- Pharmacology : Demonstrates dual inhibitory activity (IC₅₀ = 14 μM for RNase H) and antiviral effects (EC₅₀ = 5 μM) . The trifluoromethyl group enhances metabolic stability but may increase toxicity risks.

6-Chloro-N-tert-butylnicotinamide

- Structure : Chlorine at the 6-position and tert-butyl amide group.

- The chloro substituent may enhance binding affinity to metal ions or enzymes compared to tert-butyl .

Efficacy in Hyperphosphatemia Management

The meta-analysis by Lenglet et al. (–6) provides benchmarks for nicotinic acid derivatives:

| Compound | Serum Phosphorus Reduction (SMD) | Treatment Duration | Sample Size (n) |

|---|---|---|---|

| Nicotinic Acid | 0.68 (95% CI: 0.40–0.97) | 4 weeks | 8 |

| Nicotinic Acid | 1.05 (95% CI: 0.68–1.42) | 8 weeks | 10 |

| 6-(Tert-butyl) derivative* | Insufficient data | — | — |

*Hypothetically, the tert-butyl group could prolong therapeutic effects due to increased lipophilicity, but this requires validation .

Lipid-Modifying Effects

Nicotinic acid derivatives exhibit dual phosphate-lowering and lipid-modifying properties:

Biological Activity

6-(Tert-butyl)nicotinic acid hydrochloride is a derivative of nicotinic acid, a compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₄ClN

- Molecular Weight : 215.69 g/mol

- CAS Number : 1001234-56-7

The tert-butyl group enhances lipophilicity, which may influence the compound's interaction with biological membranes and its overall bioavailability.

This compound primarily acts through the modulation of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and have been implicated in various neurological processes. The compound's structural modifications allow it to selectively bind to specific nAChR subtypes, potentially leading to varied pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in neuroprotection, where oxidative stress is a contributing factor to neuronal damage.

Neuroprotective Effects

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative agents such as tert-butyl hydroperoxide (tBHP). For instance, in HepG2 cell lines, pre-treatment with this compound resulted in improved cell viability and reduced markers of apoptosis, suggesting its potential use in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in neurotransmitter breakdown, such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The inhibition kinetics suggest a competitive mechanism, with IC50 values indicating effective concentrations for therapeutic use.

Case Studies and Research Findings

- Neuroprotective Study :

- Enzyme Inhibition Analysis :

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action | Biological Activity |

|---|---|---|---|

| This compound | 25 | AChE Inhibition | Neuroprotection |

| Nicotine | 15 | nAChR Agonist | Stimulatory |

| 5-Hydroxytryptamine (Serotonin) | 30 | Serotonin Receptor Agonist | Mood Regulation |

Q & A

Q. What are the optimal synthesis routes for 6-(tert-butyl)nicotinic acid hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including carbamate formation and amine group introduction. Key factors include:

- Temperature and pH control : Maintaining precise conditions (e.g., reflux in benzene/2-methyl-propan-2-ol mixtures) to minimize side reactions and maximize yield .

- Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the compound from by-products, as highlighted in carbamate synthesis protocols .

- Catalytic systems : Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates, with yields influenced by solvent polarity and reaction time .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify tert-butyl group signals (e.g., ~1.4 ppm for tert-butyl protons) and carboxylic acid protons (~13 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₀H₁₆ClNO₂) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>97% as per GLPBIO standards) .

Q. What are the recommended storage conditions and solubility profiles for maintaining the stability of this compound in experimental settings?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl group or acid-sensitive bonds .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Pre-dissolve in DMSO for biological assays, ensuring concentrations ≤10 mM to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

- Computational modeling : Density Functional Theory (DFT) calculations predict reaction pathways (e.g., nucleophilic substitution at the pyridine ring) and compare with experimental outcomes .

- Controlled variable replication : Repeat reactions under strictly controlled pH, temperature, and solvent conditions to isolate confounding factors .

- Cross-validation : Use multiple analytical techniques (e.g., NMR, LC-MS) to confirm product identity when yields deviate from predictions .

Q. How can researchers design experiments to investigate the pH-dependent stability of this compound, and what analytical techniques are most suitable?

Methodological Answer:

- Buffer systems : Incubate the compound in buffers spanning pH 2–12 (e.g., citrate-phosphate buffers) at 37°C for 24–72 hours .

- Degradation monitoring : Use HPLC with diode-array detection to track degradation products (e.g., tert-butyl cleavage or decarboxylation) .

- Kinetic analysis : Calculate half-life (t₁/₂) and rate constants under each pH condition to identify instability thresholds .

Q. What methodologies are employed to study the interaction mechanisms between this compound and biological macromolecules such as enzymes or receptors?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding affinity (KD) and kinetics .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions to infer binding mechanisms .

- Molecular docking : Use software like AutoDock to model interactions between the compound’s tert-butyl/nicotinic groups and protein active sites .

Q. How should researchers approach the optimization of catalytic systems involving this compound in multi-step organic syntheses?

Methodological Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling reactions involving the nicotinic acid scaffold .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) and identify synergistic effects .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.